molecular formula C15H13N5 B2412856 N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine CAS No. 150784-74-0

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine

Cat. No. B2412856
M. Wt: 263.304
InChI Key: PIBQBVVEKOXUHV-UHFFFAOYSA-N
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Description

“N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” is an organic intermediate . It is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib .


Synthesis Analysis

The synthesis of this compound involves processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors nilotinib and imatinib . Key intermediates, method for their synthesis, and their use in a divergent synthesis, making use of a Curtius rearrangement, to nilotinib and imatinib are described .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine” include a Curtius rearrangement . This rearrangement is used in the divergent synthesis of nilotinib and imatinib .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    The compound N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was synthesized via nucleophilic aromatic substitution and characterized by various spectroscopic methods. It showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential for targeted therapeutic applications (El-Gokha et al., 2019).

  • Crystal Structure and Interactions

    Studies on isomeric compounds similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have provided insights into molecular structures, highlighting the importance of C–H⋯N and π⋯π interactions in crystal packing. These studies contribute to understanding the compound's potential in various applications, including materials science (Lai et al., 2006).

Catalytic and Kinetic Applications

  • Catalytic Activity in Ethylene Oligomerization: Nickel complexes bearing ligands similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have been synthesized and shown to exhibit good catalytic activity in ethylene oligomerization. This suggests potential applications in industrial catalysis (Chen et al., 2019).

Potential in Drug Development

  • Structural Similarity to Anticancer Drugs: Compounds structurally similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine have been synthesized and explored for their potential cytotoxicity and tyrosine-kinase inhibitory properties, drawing parallels to potent anticancer drugs such as imatinib (Cortés-García et al., 2016).

Spectroscopic and Electronic Properties

  • Spectroscopic Analysis: Vibrational and conformational analysis of compounds similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine provide insights into their stable structures and electronic spectra, which can be crucial for understanding their interactions in various chemical environments (Subashchandrabose et al., 2013).

Metal Complexation and Coordination Chemistry

  • Complexation with Metals: Studies on metal complexes involving ligands similar to N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine highlight the compound's ability to form stable complexes with metals like zinc and cadmium. These complexes have potential applications in coordination chemistry and materials science (Marjani et al., 2009).

properties

IUPAC Name

4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBQBVVEKOXUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine

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